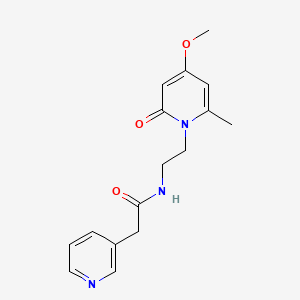

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-8-14(22-2)10-16(21)19(12)7-6-18-15(20)9-13-4-3-5-17-11-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYYOHGTDKYVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinone intermediate, followed by the introduction of the pyridine ring through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Research indicates that N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound shows significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of this compound reveal promising results against several human cancer cell lines. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it could inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of similar structures, including this compound. The results indicated that compounds with similar substitution patterns exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 256 | E. coli |

| Compound B | 128 | S. aureus |

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, researchers tested the compound against various cancer cell lines, including breast and colon cancer cells. The results showed that the compound induced apoptosis selectively in cancer cells while having minimal effects on normal cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast) | 10 | 5 |

| HT29 (Colon) | 15 | 4 |

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related acetamide derivatives:

Key Observations:

- Core Heterocycles: The pyridinone core in the target compound distinguishes it from pyridazinone-based analogs (e.g., P-0042) and pyridine-centric derivatives (e.g., 5RGX). Pyridinones are known for enhanced metabolic stability compared to pyridines due to reduced aromaticity .

- Substituent Effects: The 4-methoxy and 6-methyl groups on the pyridinone ring may improve lipophilicity and membrane permeability relative to compounds with electron-withdrawing groups (e.g., 5RGX’s 3-cyanophenyl) . The pyridin-3-yl acetamide moiety is structurally analogous to ligands in SARS-CoV-2 Mpro inhibitors, where pyridine rings occupy hydrophobic pockets and form hydrogen bonds with residues like HIS163 .

- Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid analogs like 5RGX. This flexibility could influence binding kinetics in enzyme targets .

Pharmacological and Binding Profile Comparisons

SARS-CoV-2 Main Protease (Mpro) Inhibitors:

Pyridine-containing acetamides such as 5RGX (PDB: 5RGX) and 5RH2 exhibit binding affinities <−22 kcal/mol to SARS-CoV-2 Mpro. Their interactions involve:

- Pyridine ring coordination with HIS163.

- Acetamide linker hydrogen bonding to ASN142 and GLN189 .

Kinase-Targeted Compounds:

Compounds like zétéletinib (WHO INN: 2020) and MC4382 (patent EP 4 139 296 B1) share acetamide linkers but incorporate quinoline or indole cores. These structures often target tyrosine kinases, with substituents like trifluoromethyl enhancing selectivity . The target compound’s pyridinone core may offer a unique kinase-binding profile due to its hydrogen-bonding capacity and steric effects from the methoxy group .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridine ring substituted with methoxy and methyl groups.

- An ethyl linker connecting the pyridine to an acetamide moiety.

- The presence of a second pyridine ring enhances its interaction with biological targets.

This unique arrangement may contribute to its biological activity, particularly its role as an inhibitor of histone methyltransferase EZH2, which is pivotal in epigenetic regulation and gene silencing.

Inhibition of EZH2

This compound has been identified as a competitive inhibitor of EZH2. By binding to the active site of this enzyme, the compound prevents the methylation of histone proteins, thereby potentially reversing epigenetic silencing of tumor suppressor genes. This mechanism positions it as a promising candidate for anticancer therapies aimed at reactivating silenced genes involved in tumor suppression.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. Notable findings include:

- Induction of Apoptosis: In studies involving MCF-7 breast cancer cells, the compound was shown to increase total apoptosis by approximately 33.43% .

- Selective Cytotoxicity: The compound demonstrated selective cytotoxic effects on cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components:

- The methoxy and methyl substitutions on the pyridine ring enhance its binding affinity to target enzymes.

- The ethyl linker plays a role in maintaining the spatial orientation necessary for effective interaction with EZH2.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Clinical Implications

Due to its ability to inhibit EZH2, this compound may serve as a lead compound for developing new anticancer agents. Further investigations are warranted to explore its efficacy in vivo and assess potential off-target effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves multi-step procedures, including substitution, reduction, and condensation reactions. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) and reductions with iron powder under acidic conditions are critical steps . Temperature control (e.g., 60–80°C for condensation) and solvent selection (DMSO or acetonitrile) significantly impact yield .

- Validation : Monitor intermediates via TLC and optimize stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aniline to cyanoacetic acid) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Characterization :

- NMR : Use - and -NMR to verify pyridinone and acetamide moieties. For instance, the 2-oxopyridin-1(2H)-yl group shows distinct deshielded protons at δ 6.2–6.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 372.1452 for CHNO) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm) and pyridine ring vibrations (~1600 cm) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Screening :

- Enzyme Inhibition : Test against kinases or proteases due to pyridine and acetamide motifs, using fluorescence-based assays (e.g., ATPase activity) .

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins like EGFR or PARP .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Approach :

- Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous proton environments in the pyridinone ring .

- Crystallography : If crystallization succeeds, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Stability Studies :

- pH-Dependent Degradation : Assess hydrolysis of the acetamide group in buffers (pH 2–9) via HPLC over 24–72 hours .

- Light/Temperature Sensitivity : Store solutions in amber vials at 4°C and monitor degradation products (e.g., free pyridine derivatives) .

- Prodrug Design : Modify the methoxy group to a more stable ether or carbamate derivative .

Q. How do researchers investigate interactions between this compound and DNA/protein targets?

- Advanced Techniques :

- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, focusing on pyridine and acetamide interactions with active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target proteins .

- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

Methodological Considerations and Data Interpretation

Q. What analytical workflows are recommended for detecting impurities in synthesized batches?

- Workflow :

HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in HO) to separate impurities. Monitor at 254 nm .

LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of methoxy group at m/z 154.08) .

Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify residual solvents .

Q. How can computational models aid in predicting this compound’s ADMET properties?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.